molecular formula C21H21ClN2O B11003679 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide

Cat. No.: B11003679
M. Wt: 352.9 g/mol
InChI Key: XENCPAJTHGHZLS-UHFFFAOYSA-N
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Description

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide is a synthetic carbazole derivative characterized by a tetrahydrocarbazole core substituted with a chlorine atom at the 6-position and a 3-phenylpropanamide side chain. The carbazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates π-π stacking interactions, while the tetrahydro modification introduces conformational flexibility. The 3-phenylpropanamide moiety contributes to steric bulk and lipophilicity, which may affect pharmacokinetic properties such as membrane permeability .

Properties

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide

InChI

InChI=1S/C21H21ClN2O/c22-15-10-11-18-17(13-15)16-7-4-8-19(21(16)24-18)23-20(25)12-9-14-5-2-1-3-6-14/h1-3,5-6,10-11,13,19,24H,4,7-9,12H2,(H,23,25)

InChI Key

XENCPAJTHGHZLS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The efficient asymmetric synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide involves a key step an : The efficient asymmetric synthesis of this compound involves a key step: an asymmetric reductive amination directed by chiral (phenyl)ethylamines. This method yields up to 96% disastereoselectivity . Unfortunately, detailed industrial production methods are not widely available in the literature.

Chemical Reactions Analysis

This compound can undergo various reactions, including:

  • Reductive amination : As mentioned earlier, this is a crucial step in its synthesis.
  • Oxidation and reduction reactions.
  • Substitution reactions with appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include intermediates for further functionalization or bioactivity.

Scientific Research Applications

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide finds applications in:

  • Medicinal chemistry : It may serve as a lead compound for drug development.
  • Biological research : Investigating its effects on cellular processes.
  • Industry : Potential use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways . detailed studies are needed to elucidate this fully.

Biological Activity

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 121593-98-4
  • Molecular Formula: C20H21ClN2O
  • Molecular Weight: 340.84654 g/mol

Antiproliferative Effects

Research has indicated that N-substituted carbazoles exhibit significant antiproliferative activities against various cancer cell lines. The compound's structural features may enhance its interaction with cellular targets involved in cell cycle regulation and apoptosis.

Table 1: Antiproliferative Activity of Related Carbazole Derivatives

CompoundTarget Cancer Cell LinesIC50 (µM)Mechanism of Action
Compound APA1 (Ovarian)8CDK Inhibition
Compound BPC3 (Prostate)10Apoptosis Induction
Compound CDU145 (Prostate)20STAT3 Inhibition

Neuroprotective Properties

The neuroprotective effects of carbazole derivatives have been documented in several studies. For instance, certain N-substituted carbazoles demonstrated the ability to protect neuronal cells from glutamate-induced toxicity, potentially through antioxidative mechanisms.

Table 2: Neuroprotective Activity of Carbazole Derivatives

CompoundCell LineConcentration (µM)Neuroprotective Effect
Compound DHT223Significant
Compound EC6 Glioma5.9High Activity
Compound FA549 Lung Carcinoma25.7Moderate Activity

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases: Compounds related to this structure have shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Induction of Apoptosis: The ability to induce apoptosis in cancer cells is a significant aspect of the compound's biological activity.
  • Antioxidative Mechanisms: Some derivatives exhibit antioxidative properties that contribute to their neuroprotective effects.

Case Study 1: Antiproliferative Activity Evaluation

A study conducted by Akue-Gedu et al. demonstrated that specific N-substituted carbazoles inhibited pim kinase activity with IC50 values ranging from 46–75 nM against various human cancer cell lines . This highlights the potential of these compounds in targeted cancer therapies.

Case Study 2: Neuroprotection in Neuronal Models

Howorko et al. synthesized a series of N-alkylcarbazole derivatives and evaluated their effects on neuronal cells. They found that certain compounds could inhibit STAT3 activation significantly, suggesting a pathway through which these compounds can exert neuroprotective effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related carbazole derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Structural Analogues and Substituent Variations

Key structural variations among analogs include:

Substituent at the 6-position of the carbazole core: Chloro, fluoro, methoxy, or dimethylamino groups.

Propanamide side chain modifications : Phenyl, indol-3-yl, or 4-fluorobenzamide groups.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (6-position) Propanamide Side Chain Molecular Weight (g/mol) logP Hydrogen Bond Acceptors
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide Chloro Phenyl Not provided in evidence Inferred ~4.5 3
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-1-yl)propanamide Fluoro 1H-Indol-1-yl Not provided Inferred ~4.2 4
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methyl-1H-indol-3-yl)propanamide Methoxy 1-Methyl-1H-indol-3-yl 401.51 4.48 3
N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide Dimethylamino 4-Fluorobenzamide Not provided Inferred ~3.8 4

Key Comparative Insights

Electronic and Steric Effects
  • Chloro vs. Fluoro : The chloro substituent (Cl) has stronger electron-withdrawing effects than fluoro (F), which may enhance electrophilic reactivity or polar interactions in binding pockets. However, fluoro’s smaller size could reduce steric hindrance .
  • Methoxy vs. Chloro: Methoxy (OCH₃) is electron-donating, increasing electron density on the carbazole core.
  • Dimethylamino: Introduces a basic center (pKa ~8–10), enhancing solubility in acidic environments. This group may also participate in hydrogen bonding or cation-π interactions .
Physicochemical Properties
  • Lipophilicity (logP): The 6-methoxy analog (logP = 4.48) is slightly less lipophilic than the inferred chloro analog (~4.5) due to methoxy’s polar nature. The dimethylamino derivative (logP ~3.8) is the least lipophilic, aligning with its ionizable amine group .
  • Hydrogen Bonding: Indol-1-yl and 4-fluorobenzamide side chains increase hydrogen bond acceptors (4 vs.
Conformational Flexibility
  • The tetrahydrocarbazole core’s puckering (non-planar conformation) may influence binding to flexible protein pockets. Cremer and Pople’s puckering coordinates () could model this, though specific data for these compounds is lacking .
  • The 3-phenylpropanamide side chain in the target compound introduces torsional flexibility, whereas rigid indol-3-yl or benzamide groups may restrict conformational freedom .

Implications for Molecular Recognition

  • Hydrogen Bonding Patterns: The target compound’s phenylpropanamide lacks hydrogen bond donors, unlike indol-3-yl or benzamide analogs. This may limit interactions with polar residues in enzymes or receptors .
  • Aromatic Interactions : The phenyl group in the target compound could engage in π-π stacking, while indol-3-yl side chains might participate in edge-to-face or T-shaped interactions .

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